molecular formula C9H13NO2 B1177539 (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde CAS No. 144085-12-1

(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde

Cat. No.: B1177539
CAS No.: 144085-12-1
M. Wt: 167.2 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a butenyl group attached to the pyrrolidine ring, along with an aldehyde and a ketone functional group. The stereochemistry of the compound is defined by the (S,E) configuration, indicating the specific spatial arrangement of the substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrolidine derivative with a butenylating agent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the pyrrolidine ring and facilitate the nucleophilic attack on the butenylating agent. The reaction is carried out in an aprotic solvent, such as dimethylformamide or tetrahydrofuran, at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the desired product. The use of catalysts, such as palladium or nickel complexes, can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The butenyl group can undergo substitution reactions with nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at 0-25°C.

    Substitution: Nucleophiles in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carboxylic acid.

    Reduction: (S,E)-1-(But-1-en-1-yl)-5-hydroxypyrrolidine-2-carbaldehyde.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins or nucleic acids. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S,E)-1-(But-1-en-1-yl)-5-hydroxypyrrolidine-2-carbaldehyde
  • (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carboxylic acid
  • (S,E)-1-(But-1-en-1-yl)-5-aminopyrrolidine-2-carbaldehyde

Uniqueness

(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is unique due to its specific stereochemistry and the presence of both aldehyde and ketone functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(2S)-1-[(E)-but-1-enyl]-5-oxopyrrolidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-3-6-10-8(7-11)4-5-9(10)12/h3,6-8H,2,4-5H2,1H3/b6-3+/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZXCYXZINUSAX-HFSLJOEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CN1C(CCC1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/N1[C@@H](CCC1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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